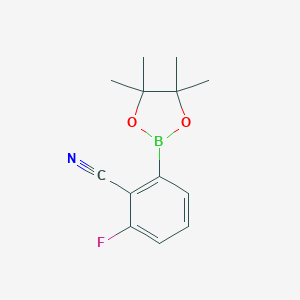![molecular formula C21H22ClN3O4 B105323 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride CAS No. 183365-34-6](/img/structure/B105323.png)
2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride” is a chemical compound with the molecular formula C21H21N3O4 . It is a metabolite of Erlotinib .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C21H21N3O4/c1-3-15-5-4-6-16 (11-15)24-21-17-12-19 (28-10-9-26-2)20 (27-8-7-25)13-18 (17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3, (H,22,23,24) . The IUPAC name is 2- ( {4- [ (3-ethynylphenyl)amino]-6- (2-methoxyethoxy)quinazolin-7-yl}oxy)ethan-1-ol . Physical And Chemical Properties Analysis
The compound has an average weight of 379.416 and a monoisotopic weight of 379.153206168 . It has a water solubility of 0.0105 mg/mL . The compound has a logP value of 2.51 (ALOGPS) and 2.56 (Chemaxon) . It has a pKa (Strongest Acidic) of 15.06 and a pKa (Strongest Basic) of 4.62 .Applications De Recherche Scientifique
Quinazoline Derivatives and Medicinal Chemistry
Quinazoline derivatives, including structures similar to 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, have been extensively studied for their medicinal applications. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds are noted for their stability and the ability to be functionalized with various bioactive moieties, leading to potential medicinal agents with antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in drug development, underlining the importance of bioavailability in countering antibiotic resistance (Tiwary et al., 2016).
Synthetic Advances and Biological Evaluation
Recent literature highlights the synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones, showcasing their structural diversity and potential in the search for active molecules. This includes derivatives with rings fused to the pyrimidine part of the quinazoline core, typical of quinazolinone alkaloids, as well as compounds with extra rings fused to the benzo moiety, opening new avenues for discovering active molecules (Demeunynck & Baussanne, 2013).
Quinazolines in Optoelectronics
Quinazolines are not only limited to medicinal chemistry but also extend to optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the potential of quinazoline and pyrimidine derivatives in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Propriétés
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPPSATVOCYFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

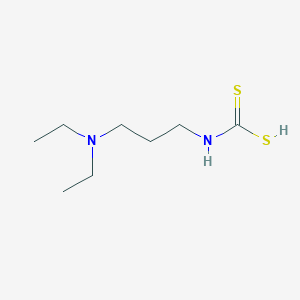
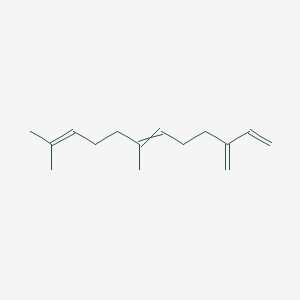
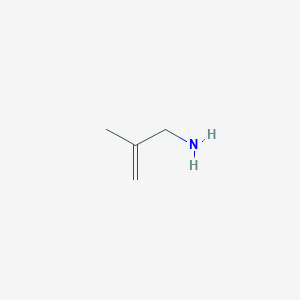

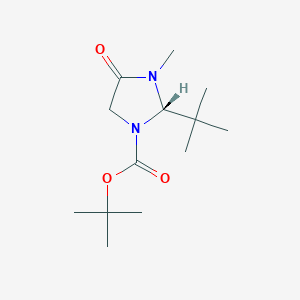

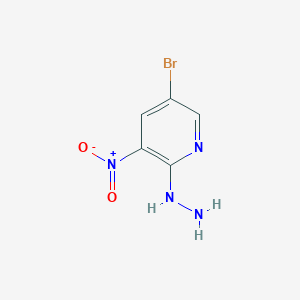
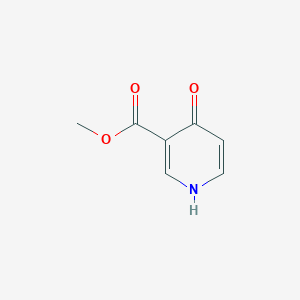
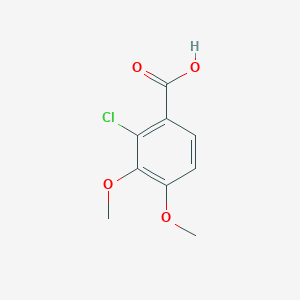

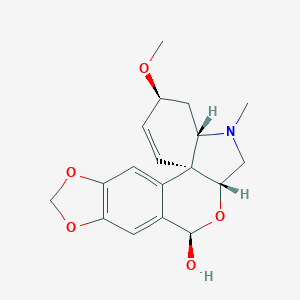

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
